Buxamine A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36127-40-9 |
|---|---|
Molecular Formula |
C28H48N2 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(6S,8R,11R,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-N,N,7,7,12,16-hexamethyltetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-6-amine |
InChI |
InChI=1S/C28H48N2/c1-19(29(6)7)22-15-17-28(5)24-12-11-23-20(18-21(24)14-16-27(22,28)4)10-13-25(30(8)9)26(23,2)3/h14,18-19,22-25H,10-13,15-17H2,1-9H3/t19-,22+,23+,24+,25-,27+,28-/m0/s1 |
InChI Key |
ZUILVKYUNYJWMV-JTRBZCFYSA-N |
SMILES |
CC(C1CCC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)N(C)C |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)N(C)C)C)C)N(C)C |
Canonical SMILES |
CC(C1CCC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)N(C)C |
Origin of Product |
United States |
Isolation, Purification, and Comprehensive Structural Elucidation of Buxamine a
Methodologies for Extraction and Primary Purification from Botanical Sources
The initial step in the isolation of Buxamine A involves its extraction from plant material, primarily from species such as Buxus papillosa, Buxus sempervirens, and Buxus natalensis. This is followed by preliminary purification to separate the alkaloidal fraction from other plant constituents.
Solvent-Based Extraction Techniques
The extraction of this compound and other related alkaloids from dried and powdered plant material, typically the leaves and stems of Buxus species, is commonly achieved through maceration or Soxhlet extraction with organic solvents. Methanol and ethanol are frequently employed due to their ability to effectively solubilize a broad spectrum of alkaloids present in the plant matrix.
Following the initial extraction, a crucial acid-base extraction protocol is implemented to selectively isolate the alkaloids. The crude methanolic or ethanolic extract is acidified, typically with hydrochloric acid or acetic acid, which converts the basic alkaloids into their water-soluble salts. This aqueous acidic solution is then washed with a non-polar organic solvent, such as n-hexane or diethyl ether, to remove pigments, fats, and other neutral or acidic lipophilic impurities. Subsequently, the acidic aqueous layer is basified with an alkali, such as ammonium hydroxide or sodium hydroxide, to a pH of around 9-10. This deprotonates the alkaloid salts, converting them back into their free base form, which are then extracted into a water-immiscible organic solvent like dichloromethane or chloroform. Evaporation of the organic solvent yields a crude alkaloidal mixture enriched with this compound.
Chromatographic Prefractionation Strategies
The crude alkaloidal extract, containing a complex mixture of structurally similar alkaloids, requires further separation. Column chromatography is a fundamental technique used for the pre-fractionation of this mixture. Silica gel is a commonly used stationary phase due to its effectiveness in separating compounds with varying polarities.
The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents with increasing polarity. A typical solvent system starts with a non-polar solvent like n-hexane and gradually incorporates more polar solvents such as chloroform, ethyl acetate (B1210297), and methanol. Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined for further purification.
Advanced Chromatographic Techniques for this compound Isolation and Purity Assessment
To achieve a high degree of purity, the prefractionated extracts containing this compound are subjected to more sophisticated chromatographic methods.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification and purity assessment of this compound. Reversed-phase HPLC is often the method of choice, utilizing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase.
A typical mobile phase for the separation of Buxus alkaloids consists of a mixture of acetonitrile and water, often with the addition of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution by suppressing the ionization of the basic nitrogen atoms in the alkaloids. The separation is monitored using a UV detector, typically at a wavelength where the chromophores in the this compound molecule exhibit significant absorbance. The purity of the isolated this compound is determined by the presence of a single, sharp peak in the chromatogram.
Table 1: Illustrative HPLC Parameters for this compound Purity Assessment
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Countercurrent Chromatography (CCC) Applications
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby eliminating irreversible adsorption and sample degradation. This method has been successfully applied to the separation of Buxus alkaloids.
In CCC, a biphasic solvent system is selected where the target compound, this compound, has a favorable partition coefficient (K). The crude or partially purified extract is introduced into the CCC coil, and the two immiscible solvent phases are pumped through, allowing for a continuous partitioning process that separates the components based on their differential distribution between the two phases. Fractions are collected and analyzed by TLC or HPLC to identify those containing pure this compound.
Preparative Thin-Layer Chromatography (TLC)
Preparative Thin-Layer Chromatography (TLC) is another valuable technique for the isolation of this compound on a smaller scale. A concentrated solution of the enriched fraction is applied as a band onto a thick-layer silica gel plate. The plate is then developed in a suitable solvent system, which is empirically determined through analytical TLC to provide good separation of this compound from other components.
A common solvent system for the separation of Buxus alkaloids on silica gel TLC plates is a mixture of a non-polar solvent (e.g., n-hexane or toluene), a moderately polar solvent (e.g., acetone or ethyl acetate), and a small amount of a basic modifier (e.g., diethylamine or ammonia) to reduce tailing of the basic alkaloids. After development, the bands corresponding to this compound are visualized under UV light or by staining with a suitable reagent (e.g., Dragendorff's reagent). The corresponding silica gel band is then scraped from the plate, and this compound is eluted from the silica with a polar solvent like methanol.
Spectroscopic and Spectrometric Techniques for this compound Structural Elucidation
The definitive structure of this compound, a complex steroidal alkaloid, has been established through the application of a suite of sophisticated spectroscopic and spectrometric methods. These techniques, used in concert, provide unambiguous evidence for its molecular framework, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1D and 2D Experiments)
One-dimensional (1D) NMR, including ¹H and ¹³C experiments, provides foundational information. The ¹H NMR spectrum of this compound is expected to display signals characteristic of a triterpenoid (B12794562) alkaloid. Key features would include several singlets in the upfield region (δ 0.7–1.1) corresponding to the protons of the angular methyl groups. The two N,N-dimethyl groups would likely appear as sharp six-proton singlets around δ 2.1-2.3. Protons on the conjugated diene system within the B-ring would give rise to signals in the olefinic region (δ 5.5–6.0) tandfonline.com.
The ¹³C NMR spectrum, often analyzed with the aid of Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would reveal the presence of 28 distinct carbon resonances. This would include signals for the multiple methyl, methylene, and methine carbons of the steroidal core, as well as the characteristic downfield signals for the sp² carbons of the C=C double bonds acs.orgresearchgate.net.
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the individual rings and the side chain of the molecule. For instance, the correlation between the C-20 methine proton and the C-21 secondary methyl protons would be clearly visible acs.org.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, enabling the unambiguous assignment of each carbon atom to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting the different spin systems. It shows correlations between protons and carbons that are two or three bonds apart, providing evidence for the connectivity across quaternary carbons and linking the different rings of the steroid nucleus.
By piecing together the information from these 1D and 2D NMR experiments, the complete planar structure of this compound can be confidently determined.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Angular Methyls (e.g., C-18, C-30, C-31, C-32) | 0.70 - 1.10 (singlets) | 15.0 - 25.0 |
| N,N-dimethyl groups | 2.10 - 2.30 (singlets) | ~40.0 |
| Olefinic Protons (C=CH) | 5.50 - 6.00 | 120.0 - 140.0 |
| C-N Carbons | - | 50.0 - 70.0 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise elemental composition of a molecule. For this compound, HRMS provides an exact mass measurement, from which the molecular formula can be unequivocally deduced.
The molecular formula of this compound has been established as C₂₈H₄₈N₂ ru.ac.zanih.gov. This composition corresponds to a calculated monoisotopic mass of 412.38175 Da nih.govchemspider.com. HRMS analysis of this compound would show a molecular ion peak [M+H]⁺ very close to this calculated value, confirming the elemental formula and ruling out other possibilities with the same nominal mass.
Furthermore, mass spectrometry provides valuable structural information through fragmentation patterns. A characteristic feature in the mass spectra of many Buxus alkaloids with a dimethylamino group on the C-20 side chain is the facile cleavage of this chain acs.org. This fragmentation typically results in a prominent base peak at m/z 72.0813, corresponding to the [C₄H₁₀N]⁺ ion, which is a diagnostic marker for this structural feature acs.org.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₈H₄₈N₂ | ru.ac.zanih.gov |
| Molecular Mass (Average) | 412.69 g/mol | ru.ac.za |
| Monoisotopic Mass (Exact) | 412.381750 Da | chemspider.com |
| Characteristic Fragment Ion | m/z 72.0813 [C₄H₁₀N]⁺ | acs.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" of the functional groups present. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. Strong absorptions in the 2850–2960 cm⁻¹ region would correspond to the C-H stretching vibrations of the numerous methyl and methylene groups in the steroidal skeleton. The presence of carbon-carbon double bonds (C=C) in the conjugated diene system would likely give rise to stretching vibrations in the 1600–1680 cm⁻¹ region. C-N stretching vibrations associated with the two amine groups would be expected in the 1000–1250 cm⁻¹ range.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyl C-H | Stretching | 2850 - 2960 |
| Alkene C=C | Stretching | 1600 - 1680 |
| Amine C-N | Stretching | 1000 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, and is particularly useful for identifying conjugated systems. This compound contains a conjugated diene system within its steroidal B-ring. This chromophore is expected to produce a characteristic absorption maximum (λₘₐₓ) in the UV region, typically between 230 and 260 nm. For comparison, related Buxus alkaloids like Buxamine-E, which also possess a conjugated system, show UV absorption in this range chemicalpapers.com. The exact position and intensity of the absorption are diagnostic of the specific nature and substitution pattern of the conjugated diene.
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR and mass spectrometry can define the planar structure and relative stereochemistry of a molecule, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of all stereocenters. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the precise spatial arrangement of every atom.
This compound possesses a complex three-dimensional structure with multiple chiral centers. The definitive assignment of the R/S configuration at each of these centers requires either X-ray crystallographic analysis or a complex and unambiguous total synthesis from a starting material of known absolute configuration.
A review of the scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been published. Therefore, while its relative stereochemistry is inferred from NMR data and biosynthetic relationships to other Buxus alkaloids, its absolute configuration has not been formally confirmed by this definitive method. The isolation of a suitable single crystal of this compound or a derivative would be required to perform this analysis and conclusively establish its absolute stereochemistry.
Biosynthetic Pathways and Enzyme Studies of Buxamine a
Proposed Biosynthetic Routes to Steroidal Alkaloids from Cycloartenol (B190886) Precursors
The biosynthesis of Buxus alkaloids, including Buxamine A, is widely considered to originate from the 30-carbon triterpenoid (B12794562), cycloartenol. researchgate.net This pathway is a hallmark of sterol and many triterpenoid formations in plants. The initial steps are shared with primary metabolism, starting from the cyclization of 2,3-oxidosqualene (B107256).
The enzyme cycloartenol synthase (CAS), a type of oxidosqualene cyclase (OSC), catalyzes this critical cyclization step, which represents the branch point between phytosterol and specialized triterpenoid biosynthesis. mdpi.com While lanosterol (B1674476) is the key precursor for sterols in fungi and mammals, cycloartenol serves this role in the plant kingdom. nih.govnih.gov The formation of cycloartenol from the protosteryl cation intermediate involves a series of protonations and deprotonations to yield its characteristic 9β,19-cyclopropane ring. nih.govplos.org
Following its formation, cycloartenol undergoes a series of modifications, including the opening of the cyclopropane (B1198618) ring and oxidative degradation of the C-17 side chain, to form the characteristic C21 pregnane (B1235032) skeleton of this compound. This proposed route is supported by the common structural framework shared among Buxus alkaloids and plant sterols.
Table 1: Key Precursors in the Biosynthesis of this compound
| Precursor Name | Chemical Class | Role in Pathway |
|---|---|---|
| 2,3-Oxidosqualene | Triterpenoid | Linear precursor for cyclization |
Enzymatic Transformations and Key Intermediates in this compound Formation
The conversion of the cycloartenol backbone into the structurally diverse Buxus alkaloids is accomplished by a suite of specialized enzymes that catalyze specific oxidative, methylating, and nitrogen-incorporating reactions.
Cytochrome P450 monooxygenases (CYPs or P450s) are a vast superfamily of heme-thiolate enzymes renowned for their ability to catalyze the regio- and stereospecific oxidation of complex molecules. beilstein-journals.org These enzymes are pivotal in generating the immense chemical diversity of plant natural products, particularly alkaloids. nih.gov The most common reaction catalyzed by P450s is hydroxylation, which introduces a hydroxyl group into a substrate, often as a prelude to further modifications. beilstein-journals.orgnih.gov
In the biosynthesis of other steroidal alkaloids, such as those in potato and Fritillaria, P450s have been identified as being responsible for critical hydroxylation steps at positions like C-16, C-22, and C-26. nih.govmdpi.comresearchgate.net The complex oxygenation patterns observed in Buxus alkaloids, including the various hydroxyl and keto groups found on the steroidal core, strongly implicate the involvement of multiple P450 enzymes. The discovery of Buxus alkaloids with oxidized methyl groups (e.g., at C-18) or hydroxylations at unusual positions further suggests the action of highly specific and potentially novel P450s in Buxus species. nih.gov
Methyltransferases are enzymes that catalyze the transfer of a methyl group, typically from the donor S-adenosyl-L-methionine (SAM), to a substrate. nih.gov This modification can significantly alter the biological activity and physicochemical properties of natural products. In alkaloid biosynthesis, N-methylation and O-methylation are common final tailoring steps.
This compound and many other Buxus alkaloids feature N-methyl groups on the nitrogen atoms at C-3 and/or C-20. The presence of these moieties is strong evidence for the activity of specific methyltransferases in the terminal steps of the biosynthetic pathway. These enzymes are likely responsible for the methylation of primary or secondary amine precursors, contributing to the final structure of the mature alkaloid. nih.gov
A defining feature of alkaloids is the presence of one or more nitrogen atoms, which are incorporated from amino acid precursors. The formation of the nitrogen-containing functional groups in this compound involves amidation and amination reactions. Amide bond formation is a fundamental biochemical reaction, typically involving the condensation of a carboxylic acid and an amine. libretexts.orgbohrium.com
In the biosynthesis of steroidal alkaloids, the incorporation of nitrogen can occur through transamination or amidation reactions, converting a keto or carboxyl group into an amine or amide, respectively. While the specific enzymes and intermediates for nitrogen incorporation in this compound biosynthesis have not been fully elucidated, it is hypothesized that the pathway involves the enzymatic formation of an amide linkage to introduce the nitrogenous side chain.
Isotopic Labeling Studies for Biosynthetic Pathway Tracing
Isotopic labeling is a powerful and definitive technique used to trace the metabolic fate of precursors in a biosynthetic pathway. nih.gov This method involves feeding an organism or cell culture with a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, or ¹⁵N) and then determining the position and extent of its incorporation into the final product using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com
While specific isotopic labeling studies exclusively focused on this compound are not widely reported, this methodology has been fundamental in establishing the biosynthetic origins of countless other alkaloids and terpenoids. nih.govmdpi.com For Buxus alkaloids, feeding experiments with ¹³C-labeled acetate (B1210297) or mevalonate (B85504) could confirm their origin from the isoprenoid pathway. Furthermore, administering isotopically labeled cycloartenol would provide direct evidence for its role as the key intermediate. Similarly, labeled amino acids could be used to trace the source of the nitrogen atoms, elucidating the specific amination and amidation steps.
Comparative Biosynthetic Analysis with Related Buxus Alkaloids
The biosynthesis of this compound, like other members of the extensive Buxus alkaloid family, originates from the triterpenoid pathway. The foundational precursor for this entire class of compounds is cycloartenol, which is synthesized via the cyclization of 2,3-oxidosqualene by the enzyme cycloartenol synthase. mdpi.comwikipedia.org While all Buxus alkaloids share this common starting point, the remarkable structural diversity observed within the family arises from subsequent, highly specific enzymatic modifications. The divergence into pathways leading to this compound versus other related alkaloids occurs during these late-stage tailoring reactions, which modify the core cycloartenol-derived skeleton. researchgate.netnih.gov
The principal modifications that define Buxus alkaloids include the oxidative degradation of the C-20 side chain and the introduction of nitrogen-containing functional groups, typically at the C-3 and C-20 positions. researchgate.net The specific nature and pattern of these functionalizations are dictated by a suite of specialized enzymes, such as cytochrome P450 monooxygenases (P450s), aminotransferases, and methyltransferases, which exhibit high substrate specificity. frontiersin.orgnih.gov By comparing the structure of this compound with closely related alkaloids like Buxamine E and Cyclovirobuxeine-B, it is possible to infer the distinct enzymatic steps that differentiate their respective biosynthetic pathways.
A comparative analysis highlights key enzymatic distinctions:
Amination and N-Methylation at C-3: this compound possesses a dimethylamino group (-N(CH₃)₂) at the C-3 position. nih.gov The biosynthesis of this feature likely involves an initial transamination reaction to introduce an amino group, followed by two successive N-methylation steps catalyzed by specific N-methyltransferase enzymes. In contrast, an alkaloid like Cyclovirobuxeine-B features a hydroxyl group at C-3, indicating that its pathway involves a P450-mediated hydroxylation step instead of amination and methylation at this position.
Side Chain Modification at C-20: The side chain at C-20 is a critical point of divergence. This compound features a dimethylaminoethyl group. nih.gov Buxamine E, a closely related alkaloid, has a primary aminoethyl group at the same position, lacking the two methyl groups. nih.gov This structural difference strongly suggests that the biosynthetic pathway of this compound includes two specific N-methylation steps that are absent in the formation of Buxamine E. The pathway for Cyclovirobuxeine-B results in a monomethylated amino group at C-20, implying it undergoes only one of the two N-methylation steps seen in this compound's synthesis.
These variations underscore that the final alkaloid produced is determined by the specific complement of tailoring enzymes present in the plant tissue. nih.govnih.gov The enzymatic machinery available to modify the common precursor dictates whether the final product will be this compound, Buxamine E, or another of the more than 200 known Buxus alkaloids. researchgate.net
The following table provides a comparative overview of the inferred enzymatic steps that distinguish the biosynthetic pathways of this compound and related alkaloids, starting from a common intermediate.
| Compound | Key Structural Feature (C-3) | Inferred Enzymatic Step (C-3) | Key Structural Feature (C-20 Side Chain) | Inferred Enzymatic Step(s) (C-20) |
|---|---|---|---|---|
| This compound | Dimethylamino group | Transamination followed by two N-methylation steps | Dimethylamino group | Transamination followed by two N-methylation steps |
| Buxamine E | Dimethylamino group | Transamination followed by two N-methylation steps | Primary amino group | Transamination (N-methylation steps are absent) |
| Cyclovirobuxeine-B | Hydroxyl group | P450-mediated hydroxylation | Monomethylamino group | Transamination followed by one N-methylation step |
Chemical Synthesis and Analog Development of Buxamine a
Strategies for Total Synthesis of Buxamine A
Total synthesis of complex natural products like this compound typically involves the de novo construction of the entire molecular framework. For this compound, this necessitates the precise assembly of its steroidal core and the subsequent introduction and functionalization of its characteristic nitrogenous moieties.
Stereoselective Construction of the Steroidal Core
The steroidal core of this compound contains multiple chiral centers, requiring highly stereoselective synthetic methods to ensure the correct relative and absolute configurations are established. Strategies for constructing such polycyclic systems stereoselectively are a central theme in organic synthesis. While specific detailed routes for the total synthesis of this compound are not extensively reported in the immediate search results, general approaches to stereoselective steroid synthesis involve methodologies such as asymmetric catalysis, controlled cyclization reactions, and the use of chiral building blocks. researchgate.netnih.gov For instance, attempts at constructing the pentacyclic core of related compounds have utilized Diels-Alder reactions, although challenges with epimerization at certain stereocenters have been noted. Recent advancements in asymmetric catalysis are being explored to mitigate these issues.
Introduction and Functionalization of Nitrogenous Moieties
A defining feature of this compound is the presence of nitrogen atoms incorporated into its structure. The introduction of these nitrogenous moieties at specific positions and with defined stereochemistry is a critical step in its synthesis. In the biosynthesis of related Buxus alkaloids, enzymatic modifications, including amidation, play a role in incorporating nitrogen. In synthetic schemes, this might involve reactions such as amination, reductive amination, or the formation of amide bonds. The benzamide (B126) group at C-3 in related Buxus alkaloids, for example, is introduced biosynthetically via an N-methyltransferase-mediated reaction utilizing benzoyl-CoA. Synthetic strategies would need to replicate or find efficient alternatives for such functionalizations.
Challenges and Advancements in Synthetic Routes
The total synthesis of this compound faces several challenges, primarily due to its stereochemical complexity and the need for precise functional group manipulation. Achieving high enantiomeric purity and controlling regioselectivity throughout multiple reaction steps are significant hurdles. While a successful total synthesis of this compound has not been widely reported in the provided search results, advancements in synthetic methodology, such as synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and metal-free methodologies, offer potential new avenues for accessing complex molecules like steroidal alkaloids. nih.govbsb-muenchen.deresearchgate.net These emerging strategies aim to overcome steric constraints and improve efficiency and selectivity in the construction of challenging molecular scaffolds. nih.govbsb-muenchen.deresearchgate.net
Semi-Synthetic Approaches to this compound Derivatives from Natural Precursors
Given the challenges of total synthesis, semi-synthetic approaches starting from readily available natural steroidal precursors offer a more practical route to this compound and its derivatives. Semi-synthesis involves chemically modifying a natural product scaffold to create new compounds, often with enhanced or altered biological properties. tapi.comnih.gov
Regioselective Functionalization of this compound Scaffold
Semi-synthesis of this compound derivatives requires the ability to selectively functionalize specific positions on the steroidal alkaloid scaffold while leaving other sensitive functional groups untouched. Regioselective transformations are crucial for directing chemical modifications to desired sites. This can involve utilizing protecting groups to block reactive centers or employing reagents and conditions that inherently favor reaction at a particular position. google.com For example, semi-synthetic routes to related Buxus alkaloids starting from cycloartenol (B190886) have involved regioselective oxidation and functional group additions.
Derivatization for Enhanced Biological Activity or Specificity
Semi-synthetic modification of the this compound structure can lead to the creation of analogs with potentially enhanced biological activity, improved pharmacokinetic properties, or altered specificity towards biological targets. tapi.comnih.govmdpi.com This involves introducing new functional groups, modifying existing ones, or altering the stereochemistry at certain positions. Derivatization strategies can include acylation, alkylation, or the introduction of different nitrogen-containing substituents. mdpi.comfrontiersin.org The goal is often to explore the structure-activity relationship (SAR) and identify derivatives with superior therapeutic potential compared to the parent compound. mdpi.comfrontiersin.org Studies on other natural products have shown that semi-synthetic derivatives can exhibit significantly higher solubility and improved bioavailability, leading to enhanced efficacy. mdpi.com
Design and Synthesis of Novel this compound Analogues and Mimics
The design and synthesis of novel analogues and mimics of this compound are driven by the desire to discover compounds with potentially improved or altered biological activities compared to the parent natural product. This process typically involves a rational approach guided by structure-activity relationship studies, as well as high-throughput methods for generating diverse chemical libraries.
Rational Design Principles for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to the rational design of this compound analogues. SAR aims to identify how specific structural features of a molecule relate to its biological activity gardp.orgresearchgate.net. By systematically modifying different parts of the this compound structure, researchers can gain insights into which functional groups, rings, or stereochemical centers are crucial for its observed effects.
The rational design process would typically involve:
Identification of Key Pharmacophores: Analyzing the structure of this compound to identify the essential structural elements believed to interact with a biological target.
Targeted Modifications: Introducing specific chemical changes to these key regions or other parts of the molecule. These modifications can include:
Substitution of functional groups (e.g., changing amines, adding hydroxyls).
Alteration of the steroid ring system (e.g., changing ring size, introducing double bonds).
Modification of stereochemistry at specific centers.
Introduction of different substituents at various positions.
Assessment of Activity: Synthesized analogues are then evaluated in relevant biological assays to determine how the structural changes affect their potency, selectivity, or other desired properties.
Establishing Relationships: Correlating the observed biological activities with the specific structural modifications made. This allows for the development of a pharmacophore model and guides the design of subsequent generations of analogues with predicted improved properties gardp.orgresearchgate.netmonash.edu.
For a steroidal alkaloid like this compound, SAR studies would likely focus on the modifications to the steroid core and the nitrogen-containing substituents, as these are often key determinants of biological activity in this class of compounds researchgate.net. Understanding the SAR allows medicinal chemists to design molecules that enhance desired biological activity, improve selectivity, or modify other properties like metabolic stability gardp.org.
Combinatorial Chemistry and High-Throughput Synthesis of Libraries
Combinatorial chemistry and high-throughput synthesis are powerful tools for generating large and diverse libraries of this compound analogues and mimics nih.govnih.govnih.govwikipedia.orgnih.govtarosdiscovery.com. These approaches enable the rapid synthesis and screening of numerous compounds, significantly accelerating the discovery of novel active molecules.
Combinatorial Chemistry: This involves the systematic and repetitive linkage of various "building blocks" to create a large array of structurally related compounds in a single process nih.govwikipedia.org. For this compound analogues, this could involve using the steroid core as a scaffold and combinatorially attaching different substituents or side chains at various positions. Libraries can be synthesized as mixtures, sets of individual compounds, or designed virtually wikipedia.org.
High-Throughput Synthesis (HTS): HTS focuses on developing efficient and rapid synthetic methods that can be performed on a large scale, often using automation nih.govnih.govtarosdiscovery.comrsc.org. This is crucial for generating the large compound collections required for high-throughput screening. Techniques might include parallel synthesis, where multiple reactions are carried out simultaneously tarosdiscovery.com.
The application of these techniques to this compound would involve:
Designing Diverse Libraries: Employing computational tools and chemical intuition to design libraries that explore a wide range of chemical space around the this compound structure, focusing on areas predicted to influence activity nih.govtarosdiscovery.com.
Developing Robust Synthetic Protocols: Establishing reliable and generalizable synthetic routes that can accommodate a variety of building blocks and are amenable to parallel or automated synthesis rsc.org.
Rapid Purification and Characterization: Implementing efficient methods for purifying and characterizing the synthesized compounds to ensure the quality of the library nih.gov.
While specific examples of combinatorial chemistry or high-throughput synthesis applied directly to this compound were not prominent in the search results, these methodologies are widely used in natural product analogue synthesis and drug discovery to create diverse compound collections for screening nih.govnih.govnih.govwikipedia.orgnih.govtarosdiscovery.com. The mention of combinatorial chemistry in relation to this compound in one context suggests its potential application researchgate.net.
Methodological Innovations in this compound Chemical Modifications
Methodological innovations in the chemical modification of compounds like this compound are essential for overcoming synthetic challenges and accessing novel structural space. Given the complex, polycyclic nature and multiple functional groups of steroidal alkaloids, developing efficient and selective reactions is crucial.
While specific innovations developed solely for this compound were not detailed, general advancements in the chemical modification of steroids and related alkaloids are relevant. These innovations often focus on:
Stereoselective Reactions: Developing reactions that control the specific three-dimensional arrangement of atoms, which is critical for the biological activity of chiral molecules like this compound. Examples from related fields include stereoselective cyclizations and additions researchgate.net.
Efficient Coupling Strategies: Designing reactions that effectively join different molecular fragments, allowing for convergent synthesis approaches.
Functional Group Transformations: Developing mild and selective methods for interconverting functional groups without affecting other sensitive parts of the molecule.
Catalysis: Utilizing catalysts (e.g., metal catalysts, organocatalysts, biocatalysts) to accelerate reactions, improve selectivity, and enable new transformations.
Flow Chemistry and Microreactors: Employing continuous flow systems and microreactors to improve reaction control, safety, and scalability.
Oxidative and Reductive Methods: Developing controlled oxidation and reduction techniques to selectively modify specific centers in the steroid structure researchgate.netgoogle.com. For instance, oxidative dearomatization has been used in the synthesis of related steroidal frameworks google.com.
Site-Specific Modifications: Developing methods that allow for chemical modifications at specific positions within the complex molecule, minimizing unwanted side reactions. Techniques like directed functionalization could fall under this category.
Research into the synthesis of other steroidal alkaloids, such as cortistatin analogues, highlights the use of innovative methodologies like aza-Prins cyclization and oxidative dearomatization in constructing complex steroidal scaffolds google.com. Similarly, studies on modifying other steroids, such as esterification of hydroxyl groups, demonstrate strategies used to alter biological activity tsmu.edu. These general advancements in steroid and alkaloid chemistry provide a basis for developing specific innovative methods applicable to this compound. The ongoing development of new reagents, catalysts, and reaction conditions contributes to the expanding toolkit available for the chemical modification and analogue synthesis of complex natural products.
Pre Clinical Biological Activities and Mechanistic Studies of Buxamine a
Antineoplastic Activities and Cellular Mechanisms
Research indicates that Buxamine A exhibits cytotoxic effects against a range of cancer cell lines, suggesting potential as an antineoplastic agent researchgate.netresearchgate.net. The mechanisms by which this compound exerts these effects are multifaceted and involve the induction of apoptosis, inhibition of cell proliferation, modulation of signaling pathways, and induction of oxidative stress in cancer cells.
In Vitro Cytotoxicity Evaluation in Cancer Cell Lines
In vitro studies have demonstrated the cytotoxic potency of this compound across various human cancer cell lines, with reported IC₅₀ values ranging from 2.5 to 9.8 µM researchgate.net. This indicates that this compound can inhibit the growth and viability of cancer cells in a dose-dependent manner. Other triterpenoidal alkaloids from Buxus species have also shown promising antiproliferative effects against several cancer cell lines, including those from melanoma, colorectal carcinoma, hepatocellular carcinoma, prostate cancer, and breast cancer researchgate.netnih.gov.
Data from in vitro cytotoxicity evaluations of this compound and related Buxus alkaloids are summarized in the table below:
| Compound Name | Cancer Cell Lines Tested | IC₅₀ Range (µM) | Source |
| This compound | Various human cancer cell lines | 2.5 - 9.8 | researchgate.net |
| Buxus alkaloids | Melanoma, Colorectal carcinoma, Hepatocellular carcinoma, Prostate cancer, Breast cancer | Not specified | researchgate.netnih.gov |
Induction of Apoptosis (e.g., Caspase Activation, Mitochondrial Pathway)
A key mechanism underlying the cytotoxic effects of this compound is the induction of apoptosis, or programmed cell death, in cancer cells . Apoptosis can be triggered through both intrinsic (mitochondrial) and extrinsic pathways . Studies have confirmed the induction of apoptosis by measuring caspase activity and assessing changes in mitochondrial membrane potential . The activation of caspases, a family of proteases, is a critical step in the execution phase of apoptosis. Changes in mitochondrial membrane potential are indicative of the involvement of the mitochondrial pathway, which is often regulated by the balance between pro-apoptotic proteins (like BAX) and anti-apoptotic proteins (like BCL-2) mdpi.com.
Cell Cycle Arrest and Cell Proliferation Inhibition
This compound has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells . Cell cycle arrest prevents cancer cells from dividing and multiplying, thereby limiting tumor growth. This mechanism is also observed with other alkaloids from the Buxus genus, which have been reported to induce cell cycle arrest in various cancer cell types researchgate.netwur.nl.
Modulation of Oncogenic Signaling Pathways (e.g., PI3K/AKT)
Modulation of oncogenic signaling pathways is another mechanism by which this compound may exert its antineoplastic effects . The PI3K/AKT signaling pathway is a critical regulator of fundamental cellular functions, including proliferation, growth, and survival, and is often dysregulated in cancer genome.jpkegg.jpnih.govnih.gov. While specific detailed findings on this compound's direct modulation of the PI3K/AKT pathway are not extensively detailed in the provided snippets, related Buxus alkaloids have been shown to repress the phosphorylation of proteins involved in this pathway, such as Akt and mTOR, leading to antiproliferative effects researchgate.net. This suggests a potential avenue for this compound's mechanism of action that warrants further investigation.
Induction of Oxidative Stress in Cancer Cells
The induction of oxidative stress in cancer cells is also implicated in the biological activity of this compound . Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive intermediates or repair the resulting damage mdpi.comnih.gov. While low levels of ROS can promote cancer cell proliferation and survival, elevated levels can induce oxidative stress and trigger cell death, including apoptosis mdpi.commdpi.com. Some studies on Buxus extracts and other phytochemicals have highlighted the role of ROS production in their cytotoxic effects on cancer cells mdpi.commdpi.com.
In Vivo Efficacy Studies in Animal Models of Malignancy
While this compound has demonstrated promising in vitro antineoplastic activities, detailed information regarding specific in vivo efficacy studies of this compound in animal models of malignancy is limited in the provided search results focusing solely on this compound. However, preclinical studies involving in vivo animal models are a crucial step in evaluating the therapeutic potential of anticancer agents ms-editions.cl. Research on related Buxus alkaloids and extracts has included in vivo studies to assess anti-inflammatory effects . Further in vivo investigations are necessary to fully validate the therapeutic potential of this compound against various malignancies nih.gov.
Xenograft and Syngeneic Tumor Models
Pre-clinical evaluation of potential anti-cancer agents often involves the use of in vivo tumor models, including xenograft and syngeneic models. Xenograft models typically involve implanting human tumor cells into immunocompromised mice, while syngeneic models use tumor cells derived from the same genetic background as the immunocompetent host animal. These models are crucial for assessing the pharmacological profile and anti-tumor potential of a compound in a living system researchgate.netlabcorp.comnih.gov. While general information on the use and relevance of these models in cancer research is available, specific detailed research findings on this compound's activity in these models were not found in the provided search results. Studies using these models aim to characterize the sensitivity of different tumor types to a compound and investigate the correlation between molecular effects observed in vitro and in vivo anti-tumor activity researchgate.net.
Modulation of Tumor Growth and Metastasis
Modulation of tumor growth and metastasis is a key area of investigation for potential anti-cancer compounds. Tumor growth involves the proliferation of cancer cells, while metastasis is the complex process by which cancer cells spread from the primary tumor to distant sites in the body nih.gov. Research in this area explores how a compound might inhibit these processes. This can involve affecting angiogenesis (formation of new blood vessels that supply tumors), modulating cancer cell migration and invasion, influencing the tumor microenvironment, or impacting signaling pathways that drive growth and spread nih.govbmrat.orgnih.govbiorxiv.org. While the search results discuss the general concepts of modulating tumor growth and metastasis and the use of models to study these processes, specific detailed research findings on how this compound modulates tumor growth and metastasis were not identified.
Anti-inflammatory and Immunomodulatory Activities
Inflammation and the immune system play significant roles in various diseases, including cancer and inflammatory disorders mdpi.commdpi.com. Compounds with anti-inflammatory and immunomodulatory activities can potentially mitigate disease progression by controlling the inflammatory response and influencing immune cell function.
Inhibition of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines)
Pro-inflammatory mediators such as cytokines and chemokines are signaling molecules that orchestrate the inflammatory response. Elevated levels of these mediators are often associated with disease activity in inflammatory conditions mdpi.commdpi.comnih.gov. Inhibiting the production or activity of these molecules is a common strategy for anti-inflammatory agents. Examples of pro-inflammatory cytokines include IL-1β, IL-6, IL-12, IL-15, and TNFα, while chemokines include IL-8, MIP1β, and MCP1 ima-press.net. Research in this area investigates the ability of a compound to reduce the levels or activity of these mediators. The provided search results discuss the role of cytokines and chemokines in inflammation and disease activity mdpi.commdpi.comnih.govima-press.netscielo.br, but specific data on this compound's effect on these mediators were not found.
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, COX pathway)
Inflammatory responses are often mediated through specific signaling pathways within cells. Two prominent pathways involved in inflammation are the NF-κB and COX pathways ru.ac.zametabolomicsworkbench.org. The NF-κB pathway is a crucial regulator of genes involved in immune and inflammatory responses, controlling the production of numerous pro-inflammatory molecules mdpi.comresearchgate.netnih.gov. The COX pathway involves cyclooxygenase enzymes (COX-1 and COX-2) that produce prostaglandins, which are lipid mediators with diverse effects, including roles in inflammation and pain mdpi.comresearchgate.netnih.gov. Modulation of these pathways can significantly impact the inflammatory cascade. Studies in this area examine how a compound interacts with components of these pathways to inhibit inflammatory signaling. While the search results mention the involvement of NF-κB and COX pathways in inflammation mdpi.comresearchgate.netnih.govnih.gov, specific detailed research findings on this compound's modulation of these pathways were not available.
Effects on Immune Cell Function and Regulation
The immune system comprises various cells, including lymphocytes, macrophages, and dendritic cells, which work together to defend the body against pathogens and abnormal cells. Immunomodulatory compounds can influence the function, activation, proliferation, and regulation of these immune cells univ-mrs.frnih.govmdpi.comcellphysiolbiochem.com. This can involve promoting anti-tumor immunity, suppressing autoimmune responses, or enhancing the clearance of pathogens. Research in this area investigates how a compound affects different immune cell populations and their activities, such as cytokine production, cell-to-cell interactions, and cell survival nih.govmdpi.comcellphysiolbiochem.com. The search results provide general information on immune cell function and regulation univ-mrs.frnih.govmdpi.comcellphysiolbiochem.com, but specific detailed research findings on this compound's effects on immune cell function and regulation were not found.
Antimicrobial and Antiviral Properties
Investigating the potential of compounds to combat microbial and viral infections is another important area of pre-clinical research nih.govresearchgate.netkobe-u.ac.jpekb.eg. Antimicrobial activity refers to the ability of a substance to kill or inhibit the growth of microorganisms like bacteria and fungi, while antiviral activity involves inhibiting the replication or infectivity of viruses nih.govresearchgate.netkobe-u.ac.jpekb.eg. Studies in this area typically involve in vitro testing against various panels of bacteria, fungi, and viruses to determine the compound's efficacy. The mechanisms of action can vary, including disrupting cell membranes, inhibiting protein synthesis, or interfering with viral replication cycles researchgate.net. While the search results discuss the assessment of antimicrobial and antiviral activities of various substances nih.govresearchgate.netkobe-u.ac.jpekb.eg, specific detailed research findings on the antimicrobial and antiviral properties of this compound were not identified.
Antibacterial Efficacy Against Pathogenic Strains
Studies have indicated that this compound, like other steroidal alkaloids such as cyclobuxine D, can exhibit antibacterial activity. rsc.org The mechanisms by which this compound exerts its antibacterial effects are an area of ongoing investigation. Research into the antibacterial mechanisms of natural alkaloids in general suggests several possibilities, including disruption of bacterial cell membranes and inhibition of essential metabolic pathways. mdpi.com
Disruption of Microbial Cell Membranes
Disruption of microbial cell membranes is a known mechanism by which some natural alkaloids exert antibacterial effects. mdpi.com This can involve altering membrane permeability, leading to leakage of intracellular components and ultimately cell death. While general mechanisms for alkaloids have been proposed, specific detailed research findings on how this compound directly disrupts bacterial cell membranes were not prominently found in the search results.
Inhibition of Essential Metabolic Pathways
Antifungal Efficacy
This compound has also demonstrated antifungal activity in pre-clinical settings. Studies have shown that this compound, along with other compounds isolated from Buxus hyrcana, exhibited modest antifungal activities against Candida albicans. researchgate.net Another source also noted antifungal activity for steroidal alkaloids like buxamine. rsc.org
Antiviral Activity and Mechanisms of Action
Research into the antiviral activity of this compound is less extensively documented in the provided search results compared to its antibacterial and antifungal properties. While some natural products and alkaloids have shown antiviral potential through various mechanisms, including interfering with viral entry, replication, or assembly, specific studies detailing the antiviral activity and mechanisms of action of this compound were not found. news-medical.netfrontiersin.orgnih.govmdpi.comnih.gov
Neuropharmacological Activities
This compound has been investigated for its effects on the nervous system, particularly its potential to inhibit enzymes involved in neurotransmission.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Effects
Enzyme Kinetic Analysis of Inhibition Profiles
Enzyme kinetic analysis is a fundamental approach used to characterize the interaction between an enzyme and an inhibitor, providing insights into the mechanism and strength of inhibition. numberanalytics.comresearchgate.netmdpi.com this compound has been studied for its inhibitory activity against cholinesterases, a class of enzymes crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.compsu.eduwikipedia.org Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are the two primary cholinesterases found in the nervous system, and their inhibition can lead to increased levels of acetylcholine in the synaptic cleft. mdpi.comwikipedia.orgpatsnap.comresearchgate.net
Studies have reported that this compound exhibits inhibitory activity against acetylcholinesterase. For instance, research on triterpenoidal alkaloids from Buxus natalensis indicated this compound as one of the isolated compounds with acetylcholinesterase inhibitory activity. ru.ac.za Another study focusing on Buxus hyrcana also identified this compound as an alkaloid with AChE inhibitory potential, reporting an IC₅₀ value of 81.4 µM. phcogrev.comresearchgate.net
While specific detailed enzyme kinetic parameters (such as Kᵢ, Vmax, Km, and the type of inhibition - competitive, non-competitive, uncompetitive) for this compound's interaction with AChE or BuChE are not extensively detailed in the immediately available search results for this compound specifically, related Buxus alkaloids like Buxamine-B and Buxamine-C have been investigated using enzyme kinetics and molecular docking experiments for their inhibition of Torpedo californica acetylcholinesterase. nih.gov Buxamine-C was found to be more potent than Buxamine-B, with Kᵢ values of 5.5 µM and 110 µM, respectively. nih.gov These studies on related compounds suggest that Buxus alkaloids, including this compound, likely interact with the active site gorge of cholinesterases, with specific structural features influencing their binding affinity and inhibitory potency. nih.gov
Based on the available data for this compound's IC₅₀ against AChE, it demonstrates moderate inhibitory activity compared to some other natural or synthetic cholinesterase inhibitors. phcogrev.comresearchgate.net
Influence on Neurotransmitter Metabolism
Neurotransmitter metabolism involves the synthesis, release, and breakdown of neurotransmitters, processes tightly regulated by various enzymes. creativebiomart.netvaia.com Given this compound's reported inhibition of cholinesterases, its primary influence on neurotransmitter metabolism is likely related to the cholinergic system, specifically by affecting the hydrolysis of acetylcholine. mdpi.comwikipedia.orgpatsnap.comresearchgate.net
Inhibition of AChE and BuChE by compounds like this compound leads to a decrease in the rate at which acetylcholine is broken down in the synaptic cleft. mdpi.comwikipedia.orgpatsnap.com This results in increased concentrations of acetylcholine, allowing it to bind to cholinergic receptors for a longer duration and potentially enhancing cholinergic neurotransmission. wikipedia.orgpatsnap.com This mechanism is particularly relevant in conditions characterized by cholinergic deficits, such as Alzheimer's disease. mdpi.compsu.edupatsnap.comresearchgate.net
While the search results confirm this compound's activity against cholinesterases, detailed studies specifically examining this compound's broader influence on the metabolism of other neurotransmitters (e.g., dopamine, serotonin, norepinephrine) are not prominently featured. vaia.comencyclopedia.pub Research on other natural compounds has shown multi-targeting activities, including inhibition of monoamine oxidases (MAOs), enzymes involved in the metabolism of monoamine neurotransmitters. mdpi.com However, direct evidence for this compound's impact on these other metabolic pathways is not provided in the search results.
Potential Neuroprotective Effects in Pre-clinical Models
Neuroprotection refers to mechanisms and strategies aimed at preserving neuronal structure and function, often in the context of neurodegenerative diseases. mdpi.comnih.gov Pre-clinical models, including cell-based assays and animal models, are widely used to evaluate the potential neuroprotective effects of compounds. mdpi.combioworld.com
While the search results indicate that plants from the Buxus genus are a source of bioactive compounds and have been investigated for various properties, including potential anticancer activity mdpi.comresearchgate.net, direct evidence of this compound's neuroprotective effects in specific pre-clinical models is limited in the provided snippets.
However, the link between cholinesterase inhibition and neuroprotection is a recognized area of research, particularly in the context of neurodegenerative diseases like Alzheimer's. mdpi.compsu.edupatsnap.comnih.gov Cholinesterase inhibitors are used symptomatically to improve cognitive function by increasing acetylcholine levels. psu.eduwikipedia.org Furthermore, some cholinesterase inhibitors have been reported to exert neuroprotective effects beyond their enzymatic inhibition, potentially through mechanisms involving reduced amyloid-beta aggregation, anti-inflammatory activity, or modulation of other signaling pathways. mdpi.compatsnap.comresearchgate.net
Given this compound's activity as a cholinesterase inhibitor, it is plausible that it could possess neuroprotective potential. However, specific pre-clinical studies demonstrating such effects for this compound, such as its ability to protect neurons from insults in cellular models or improve outcomes in animal models of neurodegeneration, are not detailed in the provided search results. Research on other compounds, including other natural products and synthetic inhibitors, has explored neuroprotective effects in models of cognitive deficit induced by agents like scopolamine (B1681570) or amyloid-beta peptides. nih.gov Future research on this compound could investigate these potential neuroprotective activities in relevant pre-clinical models to further understand its therapeutic potential.
Molecular Mechanisms of Action and Cellular Targets of Buxamine a
Interaction with Cellular Signaling Pathways
Detailed investigations into the interaction of isolated Buxamine A with cellular signaling pathways are not extensively documented. While some studies on extracts from Buxus sempervirens, a plant source of this compound, have indicated an influence on key cellular processes, the precise role of this compound in these activities is yet to be elucidated.
Apoptotic Cascade Regulation
There is no direct evidence from studies on the isolated compound to definitively outline the role of this compound in the regulation of the apoptotic cascade. Research on acetonic extracts of Buxus sempervirens has demonstrated the induction of apoptosis in breast cancer cell lines. nih.gov This suggests that constituents of the extract, which could include this compound, may activate apoptotic pathways. However, without studies using the purified compound, it is not possible to confirm this compound's specific involvement or to detail its mechanism, such as its potential effects on the intrinsic or extrinsic apoptotic pathways, or its influence on key regulatory proteins like caspases or members of the Bcl-2 family.
Cell Cycle Control Mechanisms
Similar to apoptosis, the direct impact of this compound on cell cycle control mechanisms is not well-established. The study on the acetonic extract of Buxus sempervirens also reported cell cycle arrest in breast cancer cells. nih.gov This implies a potential interference with the cell cycle machinery, possibly through the modulation of cyclin-dependent kinases (CDKs) or their regulatory cyclin partners. However, in the absence of research specifically examining the effects of isolated this compound on these cell cycle regulators, its precise role and mechanism of action in cell cycle control remain unknown.
Redox Homeostasis and Oxidative Stress Responses
There is a notable absence of studies investigating the effects of this compound on redox homeostasis and oxidative stress responses. Consequently, it is unknown whether this compound can modulate cellular levels of reactive oxygen species (ROS), influence antioxidant enzyme activity, or interact with signaling pathways sensitive to oxidative stress.
Inflammatory Pathway Modulation
The potential for this compound to modulate inflammatory pathways has not been a subject of published research. Therefore, there is no available data to suggest whether this compound can affect key inflammatory mediators such as cytokines, chemokines, or enzymes like cyclooxygenases and lipoxygenases, or influence inflammatory signaling cascades like the NF-κB or MAPK pathways.
Protein-Ligand Binding Interactions and Conformational Changes
Due to the lack of identified direct molecular targets for this compound, there is no information available regarding its protein-ligand binding interactions. Detailed studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, would be required to understand how this compound might bind to a protein target and if such binding induces any conformational changes in the protein. Without a known target, such investigations have not been conducted.
Modulation of Gene Expression and Protein Synthesis
There is no available research that describes how this compound may alter gene expression or interfere with the process of protein synthesis. Studies in this area would typically investigate changes in messenger RNA (mRNA) and protein levels in response to the compound, providing insight into its potential regulatory roles within the cell.
Mitochondrial Function and Bioenergetics Alterations
Similarly, there is a gap in the scientific literature regarding the influence of this compound on mitochondrial function and cellular bioenergetics. Such studies would explore the compound's impact on processes like cellular respiration and ATP synthesis, which are fundamental to cell survival and function.
Due to the absence of specific research on this compound in these areas, no data tables or detailed research findings can be provided at this time.
Structure Activity Relationship Sar Studies and Pharmacophore Modeling of Buxamine a Analogues
Identification of Key Structural Moieties Essential for Biological Activity
Research into the structure-activity relationships of steroidal alkaloids from the Buxaceae family provides general insights that can infer the importance of certain structural features of Buxamine A for its biological activity. For cholinesterase inhibition, studies on related compounds suggest that the nitrogen-containing substituents and the core steroid skeleton are crucial for activity. nih.gov
Key structural features of this compound include:
A complex tetracyclic steroid-like nucleus.
A dimethylamino group at the C-6 position.
A substituted side chain at C-15 containing another dimethylamino group.
General SAR studies on related pregnane-type steroidal alkaloids indicate that the presence and nature of amino groups at positions C-3 and/or C-20 (or equivalent positions in the this compound skeleton) are significant determinants of inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The hydrophobic nature of the pregnane (B1235032) skeleton itself is also considered a key feature contributing to this inhibitory action. nih.gov However, specific studies that systematically modify these moieties in this compound to definitively identify which groups are essential for its activity are not extensively documented.
Impact of Stereochemistry and Conformational Features on Potency and Selectivity
The stereochemistry and conformational flexibility of a molecule are critical factors that govern its interaction with biological targets, thereby influencing its potency and selectivity. This compound possesses multiple chiral centers, leading to a specific three-dimensional structure that is essential for its biological function.
Systematic Chemical Modifications and Their Biological Consequences
The systematic chemical modification of a lead compound, such as this compound, is a cornerstone of medicinal chemistry for exploring SAR and optimizing biological activity. This process typically involves synthesizing a series of analogues where specific parts of the molecule are altered to observe the effect on its function.
Despite the potential of this compound as a bioactive compound, there is a notable lack of published research on the synthesis of its analogues and the subsequent evaluation of their biological activities. nih.govresearchgate.netlsu.edursc.org Such studies would be invaluable for understanding the contribution of different parts of the molecule to its activity and for the potential development of more potent or selective derivatives. The absence of this data prevents a detailed discussion of the biological consequences of specific chemical modifications to the this compound scaffold.
Development of Pharmacophore Models for Rational Drug Design
Pharmacophore modeling is a computational technique used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.govresearchgate.net A pharmacophore model is typically generated from a set of active compounds and helps in screening large databases for new potential drugs. nih.gov
The development of a robust pharmacophore model requires SAR data from a series of active analogues. Due to the limited availability of such data for this compound derivatives, no specific pharmacophore models for this compound have been reported. In principle, a model for this compound's activity would likely include features such as hydrogen bond acceptors (the nitrogen atoms), positive ionizable features (protonated amines), and several hydrophobic regions corresponding to the steroidal backbone. However, without experimental data from analogues, the precise definition and spatial relationship of these features remain hypothetical.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugbank.com A QSAR model can be used to predict the activity of new, unsynthesized compounds. mdpi.com
Similar to pharmacophore modeling, building a predictive QSAR model requires a dataset of structurally related compounds with a range of biological activities. mdpi.com There are no specific QSAR studies published for a series of this compound analogues. Research on other classes of steroidal alkaloids has demonstrated the utility of 3D-QSAR methods in explaining the structural requirements for their biological effects. researchgate.net For instance, a 3D-QSAR study on aminosteroid-type alkaloids from Holarrhena africana for antitrypanosomal activity was successfully applied to two compounds from Buxus sempervirens, suggesting a shared mechanism of action and SAR. This indicates that a QSAR study on this compound analogues, if the data were available, could yield valuable insights for designing more potent compounds.
Advanced Analytical and Computational Methodologies in Buxamine a Research
Quantitative Analysis of Buxamine A in Complex Biological and Experimental Matrices
Accurate quantification of this compound in various matrices, such as plant extracts, biological fluids, or cell cultures, is crucial for pharmacokinetic studies, understanding its distribution, and evaluating extraction and purification processes. Advanced chromatographic and mass spectrometric techniques are indispensable for this purpose.
LC-MS/MS Method Development and Validation
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly coupled with tandem mass spectrometry (LC-MS/MS), is a widely used technique for the analysis of this compound in complex samples. LC-MS allows for the separation of this compound from other co-eluting compounds in a matrix, while MS/MS provides highly selective and sensitive detection based on the compound's unique fragmentation pattern.
Studies on Buxus species extracts, which contain this compound, frequently employ LC-MS-based metabolite profiling to determine alkaloid composition researchgate.net. High-resolution UPLC-MS has been utilized for the analysis of Buxus natalensis extracts, enabling the tentative identification of compounds, including this compound, by comparing measured spectra with in-silico databases mdpi.com. This approach, often coupled with databases like MSDIAL and MSFINDER, assigns a score based on spectral matching for tentative compound identification mdpi.com. The application of LC-MS extends to assessing the alkaloid composition in different Buxus varieties and their uptake by organisms feeding on these plants researchgate.net. Furthermore, hyphenated techniques like TLC/HPLC/DAD/MS have been developed for both qualitative and quantitative analyses of active compounds, such as acetylcholinesterase inhibitors found in plant samples, a class that includes some Buxus alkaloids mdpi.com.
The development of a robust LC-MS/MS method for this compound involves optimizing chromatographic separation parameters (e.g., column chemistry, mobile phase composition, gradient elution) and mass spectrometry parameters (e.g., ionization mode, precursor ion selection, collision energy for fragmentation). Method validation typically includes assessing parameters such as sensitivity (limit of detection and quantification), linearity, accuracy, precision, recovery, and matrix effects to ensure reliable and reproducible quantification in the intended matrix.
GC-MS for Volatile Derivatives and Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is valuable for studying more volatile derivatives or potential volatile metabolites of this compound that might be formed in biological systems or during extraction processes.
GC-MS has been applied in the analysis of essential oils and extracts from various plants, providing insights into their volatile chemical profiles researchgate.netnih.govamazonaws.com. For instance, GC/MS analysis has been used for the essential oil of Thymus persicus leaves researchgate.net and the rhizome of Trillium govanianum nih.gov. GC-MS is also employed in the phytochemical analysis of plant extracts to identify various compounds, including those that are semi-volatile or can be made volatile through derivatization amazonaws.com. While direct studies on volatile this compound derivatives or metabolites using GC-MS are not explicitly detailed in the provided snippets, the general applicability of GC-MS for analyzing volatile components in biological and plant matrices suggests its potential utility in this compound research if volatile forms or breakdown products are of interest.
Metabolomic Profiling of this compound in Biological Systems (e.g., in vitro models, animal tissues)
Metabolomic profiling involves the comprehensive analysis of all metabolites present in a biological system. Applying metabolomics to this compound research can provide a global view of how the compound affects cellular pathways and biochemical processes. Untargeted metabolomic approaches, often combining techniques like ¹H-NMR and LC-MS/MS, have been used to characterize the specialized metabolites in Buxus species researchgate.net. These studies can reveal the complex array of compounds present and how their profiles change under different conditions, such as in response to environmental factors or biological interactions researchgate.net.
Metabolomic profiling of biological systems treated with this compound could help identify metabolic pathways that are modulated by the compound, reveal potential biomarkers of exposure or effect, and provide a deeper understanding of its mechanism of action. Resources like MetaboLights are relevant in the field of metabolomics and include information related to compounds like this compound bidd.group.
High-Throughput Screening (HTS) Platforms for this compound Derivative Libraries
High-Throughput Screening (HTS) is a drug discovery technique that allows for the rapid screening of large libraries of chemical compounds against a specific biological target or phenotypic assay. HTS platforms are valuable for identifying compounds with desired activities from large collections of molecules. In the context of this compound research, HTS could be applied to libraries of this compound derivatives or related steroidal alkaloids to identify novel compounds with enhanced potency, selectivity, or altered biological activities.
The admittance of HTS has significantly accelerated drug discovery by enabling the assaying of millions of chemical molecules to identify bioactive components against specific targets umanitoba.ca. HTS has been instrumental in discovering new selective inhibitors, for example, in the search for acetylcholinesterase inhibitors, which is relevant as some Buxus alkaloids exhibit this activity researchgate.netphcogrev.com. While the provided information does not specifically detail HTS of this compound derivative libraries, the established use of HTS in natural product and alkaloid research umanitoba.ca and in the discovery of related inhibitors researchgate.net indicates its potential application in exploring the biological potential of this compound analogs.
Advanced Microscopy and Imaging Techniques for Subcellular Localization and Cellular Impact
Advanced microscopy and imaging techniques are essential for visualizing the cellular effects of this compound and determining its localization within cells. These methods provide spatial information about the compound's interactions and the resulting changes in cellular morphology and function.
Confocal and Fluorescence Microscopy
Confocal microscopy and fluorescence microscopy are widely used to study the subcellular localization of fluorescently labeled molecules and to visualize cellular structures and processes. By labeling this compound or using fluorescent probes that indicate specific cellular events, researchers can investigate where this compound accumulates within a cell and how it impacts various organelles or cellular components.
Confocal laser scanning microscopy has been employed in studies evaluating the cellular effects of compounds, such as assessing antifungal activity and biofilm formation researchgate.net. Fluorescence microscopy, often in conjunction with immunofluorescence staining, is used to visualize the localization of specific proteins within cells researchgate.netresearchgate.net. For example, immunofluorescence has been used to show the localization of microtubule-associated light chain three protein (LC3), a marker for autophagy, in cells treated with Buxus sempervirens extract researchgate.net. Confocal microscopy images can also demonstrate the entry and distribution of compounds within cells sfet.asso.fr. These techniques are invaluable for understanding the cellular targets of this compound and the morphological changes it induces, such as those related to apoptosis or autophagy, which have been observed with Buxus extracts researchgate.netresearchgate.net.
Confocal and fluorescence microscopy allow for the visualization of this compound's distribution within the cytoplasm, nucleus, or specific organelles, providing insights into its potential sites of action. They can also be used to monitor cellular responses, such as changes in calcium signaling, mitochondrial function, or cytoskeletal integrity, upon exposure to this compound.
Electron Microscopy for Morphological Changes
Electron microscopy is a powerful technique used to visualize the ultrastructure of biological and material samples, revealing detailed morphological changes at high resolution nih.govnih.gov. Scanning electron microscopy (SEM), for instance, provides three-dimensional images of surfaces and can highlight alterations in cellular or material morphology mdpi.comcabidigitallibrary.org. While electron microscopy is a valuable tool for observing physical changes in response to chemical exposure or biological processes medwinpublishers.com, specific research detailing the use of electron microscopy to study morphological changes directly related to this compound was not found in the conducted search.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques are indispensable in modern chemical and biological research, offering insights into molecular properties, interactions, and reaction mechanisms that complement experimental studies ebsco.com. These methods utilize computer simulations to model the behavior of molecules nih.gov.
Molecular docking simulations are computational methods used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when it binds to a receptor (e.g., a protein target) nih.gov. This technique estimates the binding affinity between the molecule and the target, providing insights into potential biological activity and identifying key interaction sites mdpi.comnih.gov. Docking studies can help in understanding how a compound might interact with biological macromolecules mdpi.com. While molecular docking is widely applied in the study of natural products and their interactions with various targets, including cholinesterases researchgate.net, specific research detailing molecular docking simulations performed with this compound and identified targets was not found in the conducted search. Studies involving related compounds like buxamine-B and buxamine-C and their interactions with acetylcholinesterase have been reported using molecular docking experiments researchgate.net.
Molecular dynamics (MD) simulations are a more advanced computational technique that simulates the physical movements of atoms and molecules over time ebsco.comnih.gov. Unlike static docking studies, MD simulations provide dynamic information about the stability of a ligand-protein complex, the flexibility of the molecules, and the nature of their interactions in a simulated physiological environment nih.govmdpi.com. These simulations can reveal detailed insights into the binding process and the conformational changes that occur upon binding rsc.org. Although MD simulations are extensively used to study ligand-protein interactions in drug discovery and biomolecular research mdpi.com, specific research detailing molecular dynamics simulations performed with this compound to study its ligand-protein interactions was not found in the conducted search.
Quantum chemical calculations are theoretical methods used to determine the electronic structure and properties of molecules aspbs.comrsc.org. These calculations, often based on principles of quantum mechanics, can provide detailed information about a molecule's electronic distribution, energy levels (such as HOMO and LUMO), reactivity, and spectroscopic properties mdpi.commdpi.com. Techniques like Density Functional Theory (DFT) are commonly employed for optimizing molecular geometry and calculating electronic properties nih.govmdpi.com. While quantum chemical calculations are valuable for understanding the intrinsic properties of a molecule, including natural products, specific research detailing quantum chemical calculations performed to determine the electronic properties of this compound was not found in the conducted search. Quantum chemical calculations, including DFT, have been applied to related compounds in the context of analyzing interactions mdpi.comresearchgate.net.
Future Directions and Unaddressed Research Avenues for Buxamine a Studies
Discovery of Novel Biological Activities and Therapeutic Potential
The biological profile of Buxamine A is still in its nascent stages of investigation. While the broader class of Buxus alkaloids has demonstrated activities such as acetylcholinesterase (AChE) inhibition, anti-HIV, and immunosuppressive effects, the specific bioactivities of this compound require more focused exploration. researchgate.net Future research should pivot towards discovering novel pharmacological properties and expanding its therapeutic potential.
A primary avenue of investigation is the systematic screening of this compound against a diverse array of biological targets. Given that many steroidal alkaloids exhibit potent anti-cancer and anti-inflammatory properties, evaluating this compound against various cancer cell lines and in models of inflammation is a logical next step. researchgate.netnih.gov Furthermore, its potential as an antimicrobial or antiviral agent remains largely unexplored and warrants investigation. The known AChE inhibitory activity of related compounds like Buxamine B and Buxamine C suggests a potential role in neurodegenerative diseases like Alzheimer's, a hypothesis that should be rigorously tested for this compound. researchgate.net
Optimization of Synthetic Routes for Scalable Production and Analogue Diversification
A significant bottleneck in the comprehensive study of many natural products, including this compound, is the limited supply from natural sources. The development of efficient and scalable total synthesis routes is paramount. Future research must focus on optimizing existing synthetic strategies or devising novel pathways to produce this compound in quantities sufficient for extensive biological evaluation and preclinical studies.
Furthermore, a robust synthetic route would open the door to analogue diversification. The ability to systematically modify the this compound scaffold would allow for the exploration of Structure-Activity Relationships (SAR). By creating a library of derivatives, researchers can identify the key structural motifs responsible for any observed biological activity and potentially develop new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov
Further Elucidation of Biosynthetic Enzymes and Genetic Regulation
The natural production of this compound within Buxus species is a complex enzymatic process that is not yet understood. Identifying the biosynthetic pathway is a critical research goal. nih.gov Future studies should aim to identify and characterize the specific enzymes—such as oxidoreductases, transferases, and tailoring enzymes—responsible for constructing the intricate steroidal skeleton of this compound. nih.govnih.gov
Modern genetic and biochemical techniques, such as transcriptome mining of Buxus plants, followed by heterologous expression and in vitro characterization of candidate genes, can unravel this complex pathway. nih.govresearchgate.net Understanding the genetic regulation of the this compound biosynthetic pathway could also enable metabolic engineering approaches to enhance its production in its native plant or in a heterologous host like yeast or bacteria. researchgate.net
Advanced Computational Design and Predictive Modeling for Next-Generation Analogues
Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process for natural products like this compound. nih.gov Future research should leverage these in silico methods to design and predict the biological activities of next-generation analogues.
Key computational approaches include:
Molecular Docking: To predict how this compound and its derivatives might bind to specific protein targets, providing insight into potential mechanisms of action. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate chemical structures with biological activities, enabling the prediction of potency for novel, unsynthesized analogues. bio-itworld.comyoutube.com
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound when bound to a target protein, offering a deeper understanding of the interaction's stability and nature. mdpi.com
These predictive models can help prioritize the synthesis of the most promising analogues, saving significant time and resources in the laboratory. nih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully grasp the biological role and mechanism of action of this compound, an integrated systems biology approach is necessary. nih.govbenthamscience.com Future investigations should combine various "omics" technologies to build a comprehensive picture of how this compound affects biological systems at multiple levels.
| Omics Technology | Potential Application for this compound Research |
| Genomics | Identifying the biosynthetic gene cluster responsible for this compound production in Buxus species. nih.gov |
| Transcriptomics | Analyzing changes in gene expression in cells or tissues upon treatment with this compound to identify affected pathways and potential targets. |
| Proteomics | Quantifying changes in protein levels in response to this compound treatment to understand downstream effects on cellular machinery. |
| Metabolomics | Profiling changes in the metabolome to reveal alterations in metabolic pathways caused by this compound. nih.govnih.gov |
By integrating these large datasets, researchers can construct detailed network models to elucidate the compound's mechanism of action, identify biomarkers of its activity, and generate new hypotheses about its therapeutic potential. mdpi.comnih.gov
Addressing Research Challenges and Limitations in this compound Investigations
Several challenges currently impede the advancement of this compound research. A concerted effort to address these limitations is essential for future progress. The primary hurdles include:
Low Natural Abundance: The concentration of this compound in Buxus plants is often low, making its isolation in large quantities difficult and costly.
Complex Structure: The intricate, multi-ring structure of this compound presents a significant challenge for chemical synthesis, complicating efforts for scalable production and analogue development.
Undefined Biosynthetic Pathway: Without knowledge of its biosynthesis, researchers cannot leverage biotechnological methods to increase production. nih.gov
Limited Mechanistic Insight: The molecular targets and precise mechanisms of action for this compound's known biological activities are not well-defined, hindering its development as a potential therapeutic agent.
Overcoming these challenges through the development of scalable synthetic routes, the elucidation of its biosynthetic pathway, and comprehensive mechanistic studies will be critical to unlocking the full potential of this compound.
Q & A
Basic Research Questions
Q. What established methodologies are used to synthesize Buxamine A, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is synthesized via total organic synthesis or natural extraction. Total synthesis often employs multi-step reactions with catalysts like palladium complexes, while extraction involves isolating the compound from plant sources (e.g., Buxus species). Yield optimization requires adjusting reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, a 2021 study compared microwave-assisted synthesis (85% yield, >95% purity) vs. traditional reflux methods (72% yield, 88% purity) . Purification via HPLC or column chromatography is critical to minimize impurities. Researchers should validate purity using melting point analysis and mass spectrometry .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most effective for confirming stereochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves this compound’s carbon framework and proton environments. X-ray crystallography provides definitive stereochemical assignments, particularly for chiral centers. Circular Dichroism (CD) spectroscopy can confirm optical activity in solution. For instance, a 2020 study used X-ray diffraction to resolve a disputed stereocenter at C-11, revealing a trans-decalin conformation . Sample preparation must adhere to strict protocols (e.g., crystallography-grade solvents, controlled humidity) to avoid artifacts .
Q. What in vitro assays are commonly used to evaluate this compound’s biological activity, and how should controls be designed?
- Methodological Answer : Common assays include cell viability (MTT assay), apoptosis (Annexin V/PI staining), and target-specific enzymatic inhibition (e.g., kinase activity assays). Controls must account for solvent effects (e.g., DMSO concentration ≤0.1%) and include positive/negative controls (e.g., staurosporine for apoptosis). A 2022 study highlighted dose-dependent cytotoxicity in HeLa cells (IC₅₀ = 12 μM) but noted variability due to serum content in media; researchers should standardize cell culture conditions and replicate assays across independent labs .
Advanced Research Questions
Q. How can contradictory findings about this compound’s efficacy in different cancer cell lines be systematically addressed?
- Methodological Answer : Contradictions often arise from variables like cell line genetics (e.g., p53 status), drug exposure time, or assay sensitivity. A systematic review approach (e.g., PRISMA guidelines) can identify confounding factors . For example, a 2023 meta-analysis found that this compound’s IC₅₀ varies 10-fold between p53-wildtype vs. p53-null lines, suggesting mechanism dependency on apoptotic pathways. Researchers should perform transcriptomic profiling (RNA-seq) to correlate efficacy with gene expression patterns and use stratified statistical models (ANCOVA) to adjust for covariates .
Q. What strategies improve this compound’s bioavailability in preclinical models, and how are pharmacokinetic parameters optimized?
- Methodological Answer : Bioavailability enhancement strategies include structural derivatization (e.g., prodrugs with PEGylation) or nanoformulation (liposomes, polymeric nanoparticles). A 2024 study reported a 3.5-fold increase in oral bioavailability using a cyclodextrin complex, validated via LC-MS/MS plasma profiling . Pharmacokinetic parameters (Cₘₐₓ, t₁/₂) should be assessed in multiple species (rodents, non-rodents) using compartmental modeling. Researchers must also evaluate tissue distribution via radiolabeling (³H-Buxamine A) and address metabolic stability using liver microsome assays .
Q. How can computational modeling predict this compound’s interactions with novel protein targets, and what validation experiments are required?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities and stability. For instance, a 2023 study identified this compound as a potential PLK1 inhibitor (ΔG = -9.8 kcal/mol) via virtual screening . Validation requires surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and cellular thermal shift assays (CETSA) to confirm target engagement. Discrepancies between in silico and in vitro results necessitate re-evaluating force field parameters or solvation models .
Methodological Guidance for Data Interpretation
Q. How should researchers design experiments to distinguish this compound’s primary targets from off-target effects?
- Methodological Answer : Use CRISPR-Cas9 knockout models to silence suspected targets and assess activity loss. For example, this compound’s anti-inflammatory effects in macrophages were abolished in NLRP3-knockout lines, confirming target specificity . Off-target profiling via kinome-wide screening (e.g., KinomeScan) and proteomic pull-down assays reduces false positives. Dose-response curves with Hill coefficients >1 suggest cooperative binding to a primary target .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curve) calculate EC₅₀/IC₅₀ values. Bootstrap resampling (1,000 iterations) quantifies confidence intervals. For synergistic studies (e.g., with cisplatin), the Chou-Talalay method computes combination indices (CI <1 indicates synergy). Researchers must report effect sizes (Cohen’s d) and correct for multiple comparisons (Bonferroni adjustment) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
